

physical properties of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **Allyl (3-methylbutoxy)acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its strong, fruity, and green aroma with a distinct pineapple character.[1][2] Its chemical formula is C₁₀H₁₈O₃.[3] This colorless liquid is utilized extensively in the fragrance industry, particularly in compositions for detergents, fabric care, personal care products, and fine fragrances to impart a modern, sparkling fruity facet.[1][2][4] Understanding its physical properties is crucial for formulation, manufacturing, quality control, and safety assessment in its various applications. This document provides a comprehensive overview of the key physical characteristics of **Allyl (3-methylbutoxy)acetate**, details on standard experimental methodologies for their determination, and a logical diagram of its synthesis pathway.

Physical and Chemical Properties

The quantitative physical and chemical data for **Allyl (3-methylbutoxy)acetate** are summarized in the table below. These values have been compiled from various chemical safety data sheets and databases.

Property	Value	Reference(s)
CAS Number	67634-00-8	[1] [3] [5]
EINECS Number	266-803-5	[1] [3] [5]
Molecular Formula	C10H18O3	[1] [3]
Molecular Weight	186.25 g/mol	[1] [3] [6]
Appearance	Colorless to very pale yellow, clear liquid	[1] [2] [3] [7] [8]
Odor	Strong, fruity, green, with pineapple and galbanum notes	[2] [3] [5] [8]
Boiling Point	201 - 226 °C at 760 mmHg (101.325 kPa)	[1] [2] [9] [10] [11] [12]
Density	0.935 - 0.955 g/cm ³ at 20-25 °C	[1] [2] [3] [10] [12]
Refractive Index	1.428 - 1.435 at 20 °C	[1] [2] [3] [5] [12]
Flash Point	88 - 94 °C (> 200 °F)	[1] [2] [3] [13]
Vapor Pressure	0.037 - 0.040 mmHg (19.7 Pa) at 25 °C	[1] [2]
Water Solubility	Insoluble; estimated at 510.7 mg/L at 25 °C	[2] [6] [10] [11]
log P (n-octanol/water)	1.96 - 2.72	[1] [2]

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental protocols to ensure accuracy, reproducibility, and comparability of data. Below are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Principle: This protocol uses methods like the ebulliometer, dynamic method, or distillation method to determine the boiling temperature.[9][14] For a given substance, the boiling point is measured at a controlled pressure.
- Apparatus: A specialized boiling point apparatus (e.g., ebulliometer) equipped with a thermometer, a heating source, and a pressure measurement device.
- Methodology:
 - The liquid sample is placed in the apparatus.
 - The pressure is adjusted to the desired level (typically standard atmospheric pressure, 101.325 kPa).
 - The sample is heated gradually.
 - The temperature is recorded when the liquid boils and a stable temperature is maintained (equilibrium between the liquid and vapor phases).[15]
 - Corrections for pressure differences from standard pressure are applied if necessary. The test is applicable to liquids that do not undergo chemical decomposition below their boiling point.[14][16]

Density of Liquids (ASTM D4052)

Density is the mass of a substance per unit volume.

- Principle: This method utilizes a digital density meter with an oscillating U-tube.[1][2][3] The oscillation frequency of the U-tube changes based on the mass (and therefore density) of the liquid introduced.
- Apparatus: A digital density meter with a thermostatically controlled oscillating U-tube, and a syringe for sample injection.

- Methodology:
 - The instrument is calibrated using two reference standards of known density, typically dry air and pure water.
 - The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to stabilize.
 - A small volume (approx. 0.7-1.0 mL) of the sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.[3][13]
 - The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density based on the calibration data.
 - The result is typically reported in g/cm³ or kg/m³.[1][2]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

- Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.
- Apparatus: An Abbe refractometer with a light source (typically a sodium lamp, 589 nm), circulating water bath for temperature control, and a dropper.
- Methodology:
 - The refractometer is calibrated using a standard of known refractive index, such as distilled water.
 - The temperature of the prisms is regulated to a standard temperature, usually 20 °C, using the circulating water bath.
 - A few drops of the liquid sample are placed on the surface of the lower prism, and the prisms are closed and locked.

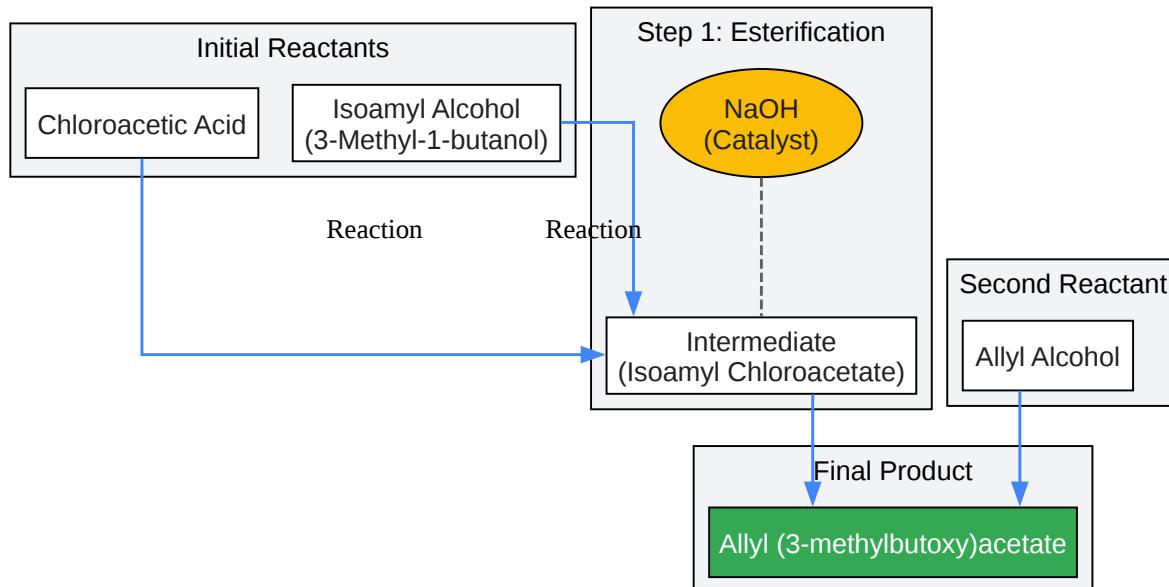
- The light source is switched on, and the user looks through the eyepiece, adjusting the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[\[17\]](#)
- The refractive index value is read directly from the instrument's scale.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.

- Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup to test for a flash.
- Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup with a lid, a stirrer, a heating source, an ignition source (gas flame or electric igniter), and a thermometer.
- Methodology:
 - The sample is placed into the test cup to a specified level.
 - The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.
 - At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)


The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, in this case, n-octanol and water.

- Principle: The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[11][18]
- Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.
- Methodology:
 - n-Octanol and water are pre-saturated with each other.
 - A known amount of the test substance is dissolved in a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
 - The tube is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.[8][12]
 - The mixture is then centrifuged to ensure complete separation of the two phases.[12]
 - The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (log P).

Logical Relationship Diagram

Synthesis of Allyl (3-methylbutoxy)acetate

Allyl (3-methylbutoxy)acetate is typically synthesized via a two-step process. The first step involves an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol).[1][4][10][11] The resulting intermediate is then treated with an allyl source to yield the final product.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis pathway of **Allyl (3-methylbutoxy)acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 | Anton Paar Wiki [\[wiki.anton-paar.com\]](http://wiki.anton-paar.com)
- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter (ASTM D 4052) [\[pachemtech.eu\]](http://pachemtech.eu)
- 4. quora.com [quora.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 14. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. oecd.org [oecd.org]
- To cite this document: BenchChem. [physical properties of Allyl (3-methylbutoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266693#physical-properties-of-allyl-3-methylbutoxy-acetate\]](https://www.benchchem.com/product/b1266693#physical-properties-of-allyl-3-methylbutoxy-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com